molecular formula C12H18ClNO3 B1470151 Methyl 4-amino-4-(4-methoxyphenyl)butanoate hydrochloride CAS No. 1423027-92-2

Methyl 4-amino-4-(4-methoxyphenyl)butanoate hydrochloride

Cat. No.: B1470151
CAS No.: 1423027-92-2
M. Wt: 259.73 g/mol
InChI Key: FJHTYPYPIGSWSH-UHFFFAOYSA-N
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Description

Methyl 4-amino-4-(4-methoxyphenyl)butanoate hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO3 and its molecular weight is 259.73 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-amino-4-(4-methoxyphenyl)butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-15-10-5-3-9(4-6-10)11(13)7-8-12(14)16-2;/h3-6,11H,7-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHTYPYPIGSWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CCC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-amino-4-(4-methoxyphenyl)butanoate hydrochloride, a compound with the molecular formula C12H17ClN2O3, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological interactions, pharmacological effects, and relevant research findings.

Structural Characteristics

The compound features a butanoate backbone , an amino group , and a methoxyphenyl group , which contribute significantly to its biological properties. Its unique stereochemistry enhances its interaction with various biological targets, making it a candidate for therapeutic applications.

Property Details
Molecular FormulaC12H17ClN2O3
Molecular Weight221.27 g/mol
Structural FeaturesAmino group, methoxyphenyl group
Potential ApplicationsAnti-inflammatory, analgesic effects

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Studies suggest that the compound may exhibit:

  • Anti-inflammatory properties : The interaction of the amino and methoxy groups allows for hydrogen bonding with biological molecules, potentially modulating inflammatory pathways.
  • Analgesic effects : Preliminary studies indicate that the compound may influence pain pathways, making it a candidate for pain management therapies.

Case Studies and Research Findings

  • Pharmacological Effects :
    • A study indicated that derivatives of similar structural compounds exhibited significant inhibition of GABA transporters (mGAT1 and mGAT4), suggesting potential applications in neuropathic pain treatment .
    • Another investigation into structurally related compounds found that certain derivatives displayed moderate to high antiproliferative activity against cancer cell lines, indicating potential anticancer properties .
  • Synthesis and Efficacy :
    • The synthesis methods employed for this compound have been optimized for yield and purity, which is crucial for ensuring consistent biological activity .
    • Interaction studies have shown that this compound can modulate physiological responses through its structural components, paving the way for further therapeutic development .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound Name Structural Characteristics Unique Properties
Methyl 2-amino-3-(4-methoxyphenyl)propanoateContains a propanoate backbonePotential anti-cancer properties
Ethyl 3-amino-3-(3-methoxyphenyl)butanoateEthyl ester instead of methylEnhanced solubility in organic solvents
Methyl 5-amino-5-(2-methoxyphenyl)pentanoateLonger carbon chainDifferent metabolic pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-amino-4-(4-methoxyphenyl)butanoate hydrochloride
Reactant of Route 2
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Methyl 4-amino-4-(4-methoxyphenyl)butanoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.